1-(1H-Imidazol-2-yl)cyclobutan-1-ol
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Overview
Description
1-(1H-Imidazol-2-yl)cyclobutan-1-ol is a compound that features a cyclobutane ring fused with an imidazole moiety. This unique structure combines the properties of both cyclobutane and imidazole, making it an interesting subject for scientific research and industrial applications. The imidazole ring is known for its presence in many biologically active molecules, while the cyclobutane ring adds a level of rigidity and strain to the molecule, potentially influencing its reactivity and interactions.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of targets due to their versatile chemical and biological properties .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they could have diverse effects at the molecular and cellular levels .
Preparation Methods
The synthesis of 1-(1H-Imidazol-2-yl)cyclobutan-1-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of imidazole derivatives with cyclobutanone in the presence of a base can yield the desired product. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-(1H-Imidazol-2-yl)cyclobutan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole ring or the cyclobutane ring.
Substitution: The imidazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the desired transformations. The major products formed depend on the reaction conditions and the reagents used .
Scientific Research Applications
1-(1H-Imidazol-2-yl)cyclobutan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s imidazole ring is a key structural component in many biologically active molecules, making it useful in the study of enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial, antifungal, and anticancer agent.
Comparison with Similar Compounds
1-(1H-Imidazol-2-yl)cyclobutan-1-ol can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in enzyme active sites and metal ion coordination.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat infections.
Omeprazole: A proton pump inhibitor with an imidazole ring, used to treat acid reflux.
The uniqueness of this compound lies in its combination of the imidazole and cyclobutane rings, which may confer distinct chemical and biological properties compared to other imidazole derivatives .
Properties
IUPAC Name |
1-(1H-imidazol-2-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7(2-1-3-7)6-8-4-5-9-6/h4-5,10H,1-3H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJTAJHMAIQHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=CN2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155856-15-6 |
Source
|
Record name | 1-(1H-imidazol-2-yl)cyclobutan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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